molecular formula C8H9N3O B13670934 5-Methoxyimidazo[1,2-a]pyridin-2-amine

5-Methoxyimidazo[1,2-a]pyridin-2-amine

Cat. No.: B13670934
M. Wt: 163.18 g/mol
InChI Key: VHZPIRRBFFFZCY-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,2-a]pyridin-2-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation. This method is fast, clean, high-yielding, and environmentally benign . The reaction conditions involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and improves the yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Substitution Reactions

The amine and methoxy groups serve as primary sites for electrophilic/nucleophilic substitutions:

a. Halogenation
Bromination occurs at the C3 position under mild conditions (NBS in DMF, 25°C) with 82% yield . Chlorination requires harsher conditions (SO₂Cl₂, 60°C) but achieves selective C5 substitution .

b. Amination
The C6 position undergoes Buchwald-Hartwig amination with aryl halides (Pd(OAc)₂/XPhos catalyst) to produce N-aryl derivatives . Primary amines react at the C2 amine group via SNAr mechanisms in polar aprotic solvents .

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)Reference
BrominationNBS, DMF, 25°CC382
ChlorinationSO₂Cl₂, 60°CC567
ArylationAr-X, Pd/XPhosC675-89

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling
Palladium-mediated coupling at C7 with arylboronic acids (K₂CO₃, dioxane, 80°C) yields biaryl derivatives critical for pharmaceutical applications .

b. Ullmann-Type Coupling
Copper-catalyzed C-N bond formation enables attachment of secondary amines at C8 (CuI, 1,10-phenanthroline, 110°C) .

Condensation Reactions

The C2 amine participates in Schiff base formation and cyclocondensation:

a. Aldehyde Condensation
Reacts with aromatic aldehydes (EtOH, HCl catalyst) to form imine-linked derivatives. Electron-withdrawing substituents on aldehydes increase reaction rates by 3× .

b. Ketone Cyclization
With α-haloketones (FeCl₃ catalysis), it forms fused tetracyclic systems via tandem Michael addition/cyclization .

Functionalization via Multicomponent Reactions

Notable three-component reactions include:

a. Groebke-Blackburn Reaction
Combines with isonitriles and aldehydes to generate imidazo[1,2-a]pyridine-fused triazines (85-92% yields) .

b. Ortoleva-King Synthesis
Aerobic oxidative coupling with ketones (CuI/O₂ system) produces alkenyl-substituted derivatives :
5-MeO-IP-amine+RCORCuI, O2Alkenyl-IP derivatives\text{5-MeO-IP-amine} + \text{RCOR}' \xrightarrow{\text{CuI, O}_2} \text{Alkenyl-IP derivatives}

Oxidation and Reduction

a. Oxidation
The pyridine ring resists oxidation, but the imidazole moiety undergoes controlled oxidation with mCPBA to form N-oxide derivatives (selectivity >90% at N1) .

b. Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole ring to dihydroimidazopyridine while preserving the methoxy group .

Biological Functionalization

Structure-activity relationship (SAR) studies reveal key modifications:

  • C3 Acetylation : Enhances COX-2 inhibition by 18× compared to parent compound

  • C6 Sulfonylation : Improves blood-brain barrier permeability for CNS-targeted drugs

This reactivity profile establishes 5-methoxyimidazo[1,2-a]pyridin-2-amine as a versatile scaffold for medicinal chemistry. Recent advances in catalyst systems (e.g., FeCl₃ in MCRs , CuI in oxidative couplings ) have significantly expanded its synthetic utility while maintaining regio-selectivity. Continued exploration of its photochemical properties and transition metal complexes may unlock additional reaction pathways.

Comparison with Similar Compounds

Biological Activity

5-Methoxyimidazo[1,2-a]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1234567 (for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound may exert its effects through:

  • Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : Studies have indicated that it possesses activity against certain pathogens, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the imidazo[1,2-a]pyridine core can significantly influence biological activity. Key findings include:

  • Substituents at the 5-position (e.g., methoxy groups) enhance solubility and bioavailability.
  • Variations in the amino group at the 2-position can alter receptor binding affinity and selectivity.

Biological Activity Data

Activity TypeDescriptionReference
AnticancerInhibits growth of various cancer cell lines ,
AntimicrobialEffective against Leishmania donovani
Kinase InhibitionTargets specific kinases in cancer pathways

Case Studies

  • Anticancer Research
    A study evaluated the efficacy of this compound against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for development as a therapeutic agent targeting malignancies.
  • Antimicrobial Properties
    In vitro assays demonstrated that the compound exhibited significant activity against Leishmania donovani. The mechanism was linked to disruption of intracellular processes essential for parasite survival, highlighting its potential as a novel treatment for leishmaniasis.
  • Kinase Inhibition
    Recent investigations into kinase inhibition revealed that this compound selectively inhibits specific pathways involved in tumor growth. This selectivity is crucial for minimizing off-target effects associated with traditional chemotherapeutics.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxyimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C8H9N3O/c1-12-8-4-2-3-7-10-6(9)5-11(7)8/h2-5H,9H2,1H3

InChI Key

VHZPIRRBFFFZCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)N

Origin of Product

United States

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